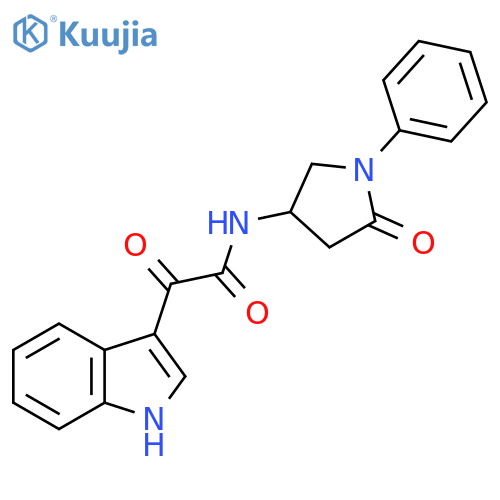Cas no 896363-27-2 (2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide)

896363-27-2 structure
商品名:2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- SMR000813193
- HMS3021A22
- F2539-0106
- CHEMBL1877625
- AKOS024658328
- 896363-27-2
- MLS001690419
-
- インチ: 1S/C20H17N3O3/c24-18-10-13(12-23(18)14-6-2-1-3-7-14)22-20(26)19(25)16-11-21-17-9-5-4-8-15(16)17/h1-9,11,13,21H,10,12H2,(H,22,26)
- InChIKey: TVDRICFHVKUAEM-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(CN1C1C=CC=CC=1)NC(C(C1=CNC2C=CC=CC1=2)=O)=O
計算された属性
- せいみつぶんしりょう: 347.12699141g/mol
- どういたいしつりょう: 347.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2539-0106-1mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2539-0106-30mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2539-0106-2μmol |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2539-0106-2mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2539-0106-25mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2539-0106-10μmol |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2539-0106-20mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2539-0106-40mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2539-0106-5μmol |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2539-0106-5mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
896363-27-2 (2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide) 関連製品
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
